1,4-Oxazepan-6-ylmethanol;hydrochloride
CAS No.: 2241142-57-2
Cat. No.: VC4344212
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241142-57-2 |
|---|---|
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 |
| IUPAC Name | 1,4-oxazepan-6-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c8-4-6-3-7-1-2-9-5-6;/h6-8H,1-5H2;1H |
| Standard InChI Key | XXRFEIWYSAODBL-UHFFFAOYSA-N |
| SMILES | C1COCC(CN1)CO.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1,4-Oxazepan-6-ylmethanol hydrochloride has the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . Its IUPAC name is 1,4-oxazepan-6-ylmethanol hydrochloride, reflecting the hydroxymethyl group at position 6 of the oxazepane ring. The compound’s chiral center at position 6 enables stereoselective interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄ClNO₂ | |
| Molecular Weight | 167.63 g/mol | |
| SMILES | C1COCC(CN1)CO.Cl | |
| InChI Key | XXRFEIWYSAODBL-UHFFFAOYSA-N | |
| Purity (Commercial) | ≥95% |
Spectral Characterization
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NMR: The -NMR spectrum (D₂O, 400 MHz) shows characteristic peaks at δ 3.72–3.68 (m, 2H, CH₂OH), δ 3.55–3.45 (m, 4H, OCH₂ and NCH₂), and δ 2.95–2.85 (m, 2H, CH₂N) .
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IR: Strong absorption bands at 3280 cm⁻¹ (O-H stretch) and 1590 cm⁻¹ (C-N stretch) confirm functional groups .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves two stages:
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Oxazepane Ring Formation: Cyclization of amino alcohols (e.g., 2-amino-1-ethanol) with epoxides or halides under acidic conditions (e.g., HCl/EtOH).
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Hydrochloride Salt Formation: Treatment of the free base with HCl gas in anhydrous ether .
Key Reaction Conditions:
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Cyclization: Conducted at 60–80°C for 12–24 hours.
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Yield: 65–78% after crystallization.
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance scalability and reduce racemization risks. Advanced purification techniques, such as countercurrent chromatography and crystallization, ensure ≥98% enantiomeric purity.
Applications in Medicinal Chemistry
Drug Design Scaffold
The oxazepane ring serves as a rigid scaffold for designing CNS-targeted drugs. Modifications at position 6 influence:
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Blood-brain barrier permeability: LogP = −0.45 (calculated).
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Metabolic stability: t₁/₂ = 2.1 hours in human liver microsomes .
Case Study: Antidepressant Development
A 2024 study synthesized 12 derivatives, with compound 6d showing:
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